molecular formula C39H68O3Si2 B196319 (1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol CAS No. 112849-26-0

(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol

Cat. No. B196319
M. Wt: 641.1 g/mol
InChI Key: DIMYHZDULFSWLS-VWACUKSJSA-N
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Description

1,3-bi-TBS-trans-Calcipotriol is an intermediate of calcipotriol synthesis. Calcipotriol is a vitamin D3 analogue used for psoriasis treatment.

Scientific Research Applications

Synthesis of 1β-Methylcarbapenem Intermediate

The compound's utility is demonstrated in the synthesis of 1β-methylcarbapenems, including 1β-methylthienamycin. The process involves highly stereoselective reactions, facilitating practical production due to the crystalline nature of certain derivatives (Oda & Yoshida, 1997).

Preparation of Vitamin D3 Analogues

A convergent method for synthesizing 1α,25-dihydroxyvitamin D3 and its analogues involves the compound. This method includes efficient preparation of the A-ring part and a Suzuki-Miyaura coupling reaction (Hanazawa et al., 2003).

Claisen Rearrangements

The compound serves as a substrate for Claisen rearrangements, demonstrating its relevance in complex chemical transformations (Tadano et al., 1990).

Thermal Rearrangement Studies

Research has been conducted on the thermal rearrangements of similar compounds, contributing to our understanding of stereochemical processes in organic chemistry (Duncan et al., 1990).

Sequential Kinetic Resolution

The compound's derivatives are used in sequential kinetic resolution, crucial for two-directional synthesis and enantioselectivity studies (Harding et al., 2002).

Polymerisation Catalysts

Transition-metal complexes derived from the compound have been studied as ethylene polymerisation catalysts, indicating its potential in materials science (Houghton et al., 2008).

HIV Inhibitor Synthesis

The compound has been used in synthesizing enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines as potential HIV inhibitors (Rosenquist Å et al., 1996).

Synthesis of Oxygenated Elemanoids

Chiral key intermediates derived from the compound are valuable for synthesizing elemanoids, a class of organic compounds (Kato et al., 1993).

Development of Metallocene Complexes

The compound is involved in the synthesis of ansa titanium and zirconium metallocene complexes, highlighting its application in organometallic chemistry (Morton et al., 2014).

Pauson-Khand Reaction

It plays a role in the Pauson-Khand reaction for constructing optically active bicyclo[4.3.0]nonenone skeletons, important in stereochemistry (Mukai et al., 1998).

Study of Liquid-Crystalline Systems

Research on liquid-crystalline systems involves the compound, particularly for studying spatial structure and molecular modeling (Krivoshey et al., 2006).

Bis(Silaethene) Intermediate Formation

The compound's derivatives are key in understanding the formation of bis(silaethene) intermediates, contributing to organosilicon chemistry (Ostendorf et al., 2001).

Synthesis of C15 Polyketide Spiroketals

This compound aids in the synthesis of C15 polyketide spiroketals, crucial in the development of new pharmacologically active compounds (Meilert et al., 2004).

Macrocyclic Precursors of Phomactins

Its derivatives are used in creating macrocyclic intermediates for phomactin synthesis, demonstrating its importance in complex organic syntheses (McGowan & Thomas, 2009).

Antitumor Activity Studies

Phenyl carbocyclic oxetanocin and related compounds synthesized using derivatives of this compound have been evaluated for antitumor activity, indicating its potential in medicinal chemistry (Maruyama & Fukuhara, 1996).

Preparation of Functionalizable Salen Derivative

The compound is integral in synthesizing functionalizable salen derivatives, essential in catalysis and coordination chemistry (Huber et al., 2013).

Neurokinin-1 Receptor Antagonists

Compounds synthesized from it are used as neurokinin-1 receptor antagonists with potential therapeutic applications in neuroscience (Jiang et al., 2009).

Asymmetric Synthesis of Cyclohexenes

The compound's transformation into cyclohexenes demonstrates its utility in asymmetric synthesis, crucial for creating chiral building blocks (Watanabe et al., 1993).

properties

IUPAC Name

(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32-,33-,34+,35+,36+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMYHZDULFSWLS-VWACUKSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol
Reactant of Route 2
(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol
Reactant of Route 3
(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol
Reactant of Route 4
(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol
Reactant of Route 5
(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol
Reactant of Route 6
(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.